リジン-プロリン-バリン

説明

Msh (11-13) is a bioactive chemical.

科学的研究の応用

抗炎症および免疫調節特性

リジン-プロリン-バリンは、KPVとしても知られており、ホルモンであるα-メラノサイト刺激ホルモン(α-MSH)のトリペプチド誘導体です。この物質は、その抗炎症および免疫調節特性について広く研究されています。 研究では、KPVは炎症および免疫応答において重要な役割を果たすNF-κBシグナルを調節できることが示されています .

神経保護効果

研究によると、リジン-プロリン-バリンには神経保護特性があり、酸化ストレスを軽減し、ニューロンを保護する可能性があります。これは、加齢に伴う認知機能の低下を管理する際に特に役立つ可能性があります。 抗酸化防御のためのNrf2経路の活性化と炎症シグナル伝達経路の調節は、関与するメカニズムの1つです .

創傷治癒と組織修復

皮膚創傷を含むさまざまな疾患モデルにおいて、組織修復を促進するためのKPVの使用が報告されています。 その強力な抗炎症作用は、炎症に関与する主要なシグナルを調節することにより、治癒プロセスを助けます .

消化器系への応用

KPVは、腸の炎症を軽減する有望な結果を示しています。トリペプチドの抗炎症特性は、炎症性腸疾患(IBD)などの状態に有益であると考えられています。 ペプチドトランスポーターPepT1は通常、小腸に発現し、IBD中に結腸で誘導されますが、KPVの取り込みを仲介し、標的化された作用機序を示唆しています .

薬物送達システム

リジン-プロリン-バリンは、結腸への標的薬物送達のためのナノ粒子の設計に使用されてきました。 このアプローチは、マウスにおける大腸炎モデルでKPVの治療効果を評価し、局所治療戦略における可能性を示しています .

ハイドロゲルへの応用

KPVはハイドロゲルを形成する能力があり、優れた生体適合性と安定性により、生物学的用途への潜在的な使用が確認されています。 これらのハイドロゲルは、薬物送達や組織工学など、さまざまな治療用途に使用できます .

作用機序

Target of Action

Lys-Pro-Val (KPV), also known as Msh (11-13) or L-Valine, N-(1-L-lysyl-L-prolyl)-, is a tripeptide that primarily targets the PepT1, a di/tripeptide transporter protein . PepT1 is usually expressed in the small intestine and is induced in the colon during inflammatory bowel disease (IBD) .

Mode of Action

KPV interacts with its target, PepT1, which is expressed in immune and intestinal epithelial cells . This interaction leads to the inhibition of NF-κB and MAP kinase inflammatory signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines .

Biochemical Pathways

The primary biochemical pathway affected by KPV is the NF-κB signaling pathway. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . By inhibiting the activation of this pathway, KPV can reduce inflammation and promote healing .

Pharmacokinetics

The pharmacokinetics of KPV involve its absorption through the PepT1 transporter. Studies have shown that KPV can be absorbed using cold KPV as a competitive radiolabeled substrate for PepT1 . .

Result of Action

The result of KPV’s action is a reduction in inflammation. In nanomolar concentrations, KPV has been shown to inhibit the activation of NF-κB and MAP kinase inflammatory signaling pathways, leading to a decrease in the secretion of pro-inflammatory cytokines . This anti-inflammatory effect has been observed in various disease models, including cutaneous wound healing and chemotherapy-induced oral mucositis .

Action Environment

The action of KPV can be influenced by environmental factors. For instance, in the case of inflammatory bowel disease, the induction of the PepT1 transporter in the colon can enhance the action of KPV . Additionally, the formulation of KPV can also affect its action. For example, encapsulating KPV in nanoparticles can enhance its delivery to the colon and improve its therapeutic effect .

生化学分析

Biochemical Properties

Lys-Pro-Val has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to covalently target Lys, Tyr, or His residues in the BIR3 domain of the inhibitor of the apoptosis protein (IAP) family . The nature of these interactions involves structural, cellular, and pharmacological characterizations .

Cellular Effects

Lys-Pro-Val has significant effects on various types of cells and cellular processes. It has been reported to inhibit the activation of NF-κB and MAP kinase inflammatory signaling pathways, and reduce pro-inflammatory cytokine secretion . It influences cell function by regulating these cell signaling pathways, impacting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lys-Pro-Val involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act via PepT1, a di/tripeptide transporter, expressed in immune and intestinal epithelial cells .

Temporal Effects in Laboratory Settings

The effects of Lys-Pro-Val change over time in laboratory settings. It has been observed that the agent was long-lived and orally bioavailable

Dosage Effects in Animal Models

The effects of Lys-Pro-Val vary with different dosages in animal models. For instance, oral administration of Lys-Pro-Val has been reported to reduce the incidence of DSS- and TNBS-induced colitis in mice, indicating a decrease in pro-inflammatory cytokine expression

Metabolic Pathways

Lys-Pro-Val is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

Lys-Pro-Val is transported and distributed within cells and tissues. It has been found that paracellular transport diffusion was the major flux mechanism for the intact Lys-Pro-Val . It could also interact with transporters or binding proteins, and have effects on its localization or accumulation .

特性

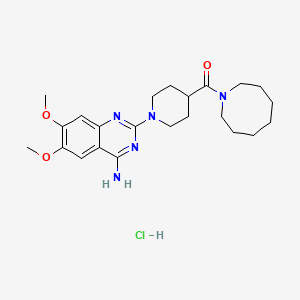

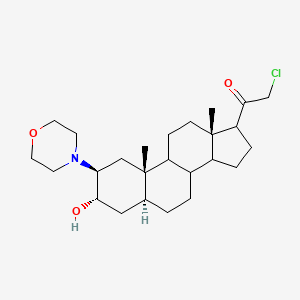

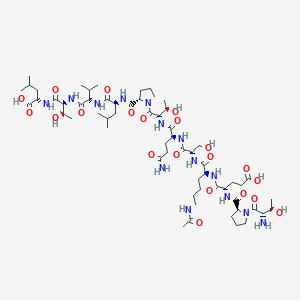

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPZCHGIWAQVKQ-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987067 | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67727-97-3 | |

| Record name | Msh (11-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067727973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Lys-Pro-Val's anti-inflammatory effects?

A1: While the exact mechanism remains under investigation, research suggests that Lys-Pro-Val's anti-inflammatory action might involve the inhibition of interleukin-1 beta (IL-1β) functions rather than direct interaction with melanocortin receptors (MCRs). [] This conclusion is supported by studies showing that KPV's anti-inflammatory effects are not blocked by MC3/4-R antagonists and that KPV does not stimulate cAMP accumulation in macrophages, unlike core MSH peptides. []

Q2: Does Lys-Pro-Val exert its effects solely through MCRs?

A2: Evidence suggests that Lys-Pro-Val might interact with targets distinct from known MCRs. While some studies indicate potential binding to MC1R, particularly with specific modifications, [] others demonstrate its activity even in the absence of functional MC1R. [] Furthermore, Lys-Pro-Val and its analogues did not bind to MCRs or stimulate cAMP in RAW 264.7 and B16-F1 cells, suggesting a distinct receptive site for this tripeptide. []

Q3: How does Lys-Pro-Val impact nitric oxide (NO) production in macrophages?

A3: Lys-Pro-Val and its analogues demonstrate dose-dependent inhibition of NO production in lipopolysaccharide (LPS)/interferon-gamma (IFN-γ)-stimulated RAW 264.7 macrophage cells. [] This suggests a potential mechanism for its anti-inflammatory action independent of MCRs and cAMP pathways. []

Q4: What are the downstream effects of Lys-Pro-Val's interaction with its target(s)?

A4: The downstream effects of Lys-Pro-Val are multifaceted and vary depending on the cell type and context. Observed effects include:

- Anti-inflammatory activity: Inhibition of IL-1β-induced inflammation, [, ] reduction of polymorphonuclear leukocyte accumulation in peritonitis models. []

- Antimicrobial activity: Exhibits activity against Candida albicans, particularly with specific modifications enhancing its potency. []

- Immunomodulatory effects: Can influence both humoral and cellular immune responses, with specific structural modifications significantly altering its effects. [, ]

Q5: What is the molecular formula and weight of Lys-Pro-Val?

A5: The molecular formula of Lys-Pro-Val is C14H25N5O4, and its molecular weight is 327.39 g/mol.

Q6: How do structural modifications of Lys-Pro-Val affect its biological activity?

A6: Structural modifications significantly impact the activity of Lys-Pro-Val.

- C-terminal modifications: Replacing L-Valine with D-Valine in the tripeptide enhances its anti-inflammatory and antipyretic effects. [, ]

- Cyclic modifications: Cyclization and D-amino acid substitutions in Lys-Pro-Val analogues can significantly alter their binding affinity and selectivity for different MCR subtypes. [, ]

- N-terminal extensions: Adding amino acids to the N-terminus of Lys-Pro-Val can enhance or reduce its potency depending on the specific residues added. []

- Lysine deletion: Removing the Lysine residue can significantly impact the immunomodulatory activity of peptides containing the Lys-Pro-Val sequence. []

Q7: What in vitro and in vivo models have been used to evaluate the efficacy of Lys-Pro-Val?

A7: Various models have been employed to assess Lys-Pro-Val's effects, including:

- In vitro:

- Melanocyte assays using frog (Rana pipiens) and lizard (Anolis carolinensis) skin to assess melanotropic activity. [, , , ]

- Cell-free Cloudman S-91 mouse melanoma plasma membrane preparations to study adenylate cyclase activity. [, ]

- RAW 264.7 macrophage cells to evaluate NO production and anti-inflammatory effects. []

- Binding assays using B16-F1 mouse melanoma cells and insect cells expressing recombinant MCRs. [, ]

- In vivo:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

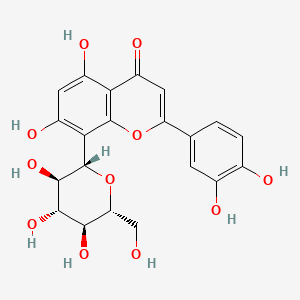

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

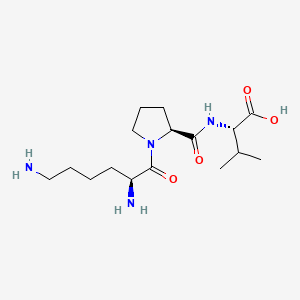

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

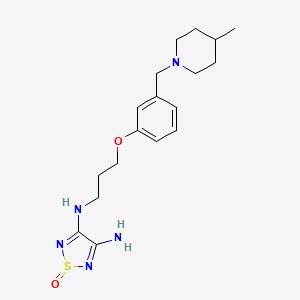

![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)